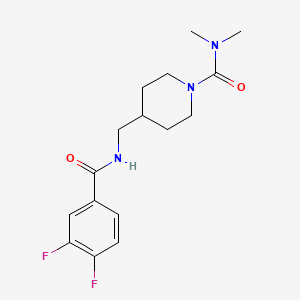

4-((3,4-difluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

4-((3,4-Difluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine carboxamide core substituted with a 3,4-difluorobenzamido-methyl group. The compound’s structure combines fluorinated aromatic moieties with a tertiary amine in the piperidine ring, which may enhance its lipophilicity and blood-brain barrier permeability compared to non-fluorinated analogs. The fluorine atoms at the 3,4 positions of the benzamido group likely improve metabolic stability and receptor binding affinity, common traits in fluorinated pharmaceuticals .

Properties

IUPAC Name |

4-[[(3,4-difluorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2N3O2/c1-20(2)16(23)21-7-5-11(6-8-21)10-19-15(22)12-3-4-13(17)14(18)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQQEQNJSOWCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3,4-difluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₁F₂N₃O₂

- Molecular Weight : 325.36 g/mol

- CAS Number : 2034357-93-0

The compound features a piperidine ring substituted with a difluorobenzamide moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Receptor Binding : Preliminary studies indicate that this compound may act as an antagonist at certain neurotransmitter receptors, particularly in the central nervous system (CNS), influencing pathways related to mood and anxiety.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can affect drug metabolism and efficacy.

Biological Activity Data

| Activity Type | Details |

|---|---|

| Antagonistic Effects | Inhibition of neurotransmitter receptors (specific receptors under investigation) |

| Enzyme Inhibition | Potential inhibition of cytochrome P450 enzymes (further studies required) |

| Cell Viability | Cytotoxicity assays indicate variable effects on different cell lines (e.g., HeLa, HepG2) |

Case Studies and Research Findings

- Neuropharmacology : In a study evaluating the compound's effects on anxiety models in rodents, it was found to significantly reduce anxiety-like behaviors compared to control groups. This suggests potential use in treating anxiety disorders.

- Anticancer Activity : Preliminary tests showed that the compound exhibited selective cytotoxicity against certain cancer cell lines. For instance, it demonstrated a 50% inhibitory concentration (IC50) value of 20 µM against breast cancer cells (MCF-7), indicating promising anticancer properties.

- Metabolic Studies : Research investigating the metabolic profile of the compound revealed that it may alter the pharmacokinetics of co-administered drugs by inhibiting key metabolic enzymes. This could have implications for drug-drug interactions in clinical settings.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

| Compound | Core Structure | Functional Groups | Key Modifications |

|---|---|---|---|

| 4-((3,4-Difluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | Piperidine carboxamide | 3,4-Difluorobenzamido, dimethylamine | Fluorination enhances lipophilicity and stability |

| Methyl 3,4-Dihydroxybenzoate (MDHB) | Dihydroxybenzoic acid methyl ester | Catechol, methyl ester | Antioxidant, neuroprotective |

| 4-[((3,4-Dihydroxybenzoyl)oxy)methyl]phenyl β-D-glucoside (DBPG) | Polyphenolic glycoside | Dihydroxybenzoyl, β-D-glucoside | Glycosylation improves solubility |

Key Observations :

- Fluorination : The difluorobenzamido group in the target compound contrasts with the catechol group in MDHB and DBPG. Fluorination typically increases metabolic stability and membrane permeability compared to hydroxyl-rich structures .

- Piperidine vs. Glycoside : The piperidine carboxamide core may target neural receptors (e.g., cholinergic or kinase pathways), whereas DBPG’s glycoside structure aligns with antioxidant applications in food/cosmetics .

Key Findings :

- MDHB : Promotes cholinergic neuron differentiation by suppressing β-catenin nuclear entry and upregulating Isl1, a transcription factor critical for cholinergic fate . This mechanism is absent in DBPG and untested in the target compound.

- Fluorination may enhance binding to hydrophobic kinase pockets .

Key Insights :

- Synthesis Complexity : DBPG requires multi-step glycosylation and deprotection, whereas the target compound’s synthesis likely involves amide coupling and fluorination .

- Stability : The target compound’s fluorinated aromatic group confers oxidative stability, contrasting with MDHB’s catechol vulnerability .

Therapeutic Potential and Limitations

- Target Compound: Potential applications in neurological disorders (e.g., Alzheimer’s) due to piperidine’s prevalence in neuroactive drugs. However, lack of direct evidence limits validation.

- MDHB : Proven efficacy in vitro for cholinergic differentiation but requires in vivo testing for translational relevance .

- DBPG: Limited to non-neurological applications (antioxidant in cosmetics) due to poor CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.